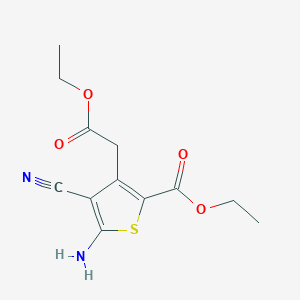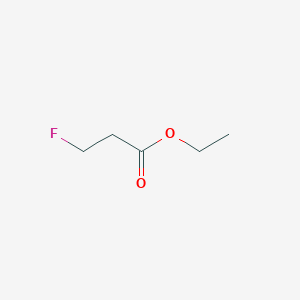![molecular formula C48H36N6O6 B159167 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- CAS No. 10127-03-4](/img/structure/B159167.png)
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as Sudan IV and is widely used as a dye in histology and microscopy. However, recent research has shown that this compound has several other potential applications, including in the field of medicine, agriculture, and environmental sciences.
Mechanism Of Action
The mechanism of action of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in inhibiting cancer cell growth is not fully understood. However, it is believed that the compound works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the activity of certain enzymes that are essential for cancer cell growth.
Biochemical And Physiological Effects
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to reduce cholesterol levels and improve liver function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in lab experiments is its low cost and easy availability. However, one of the limitations of using this compound is its potential toxicity, especially at high concentrations. Therefore, it is important to use this compound with caution and follow appropriate safety measures.
Future Directions
There are several future directions for research on 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-]. One of the most promising areas of research is its potential application in developing new anticancer drugs. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental sciences.
Conclusion:
In conclusion, 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has several potential applications in scientific research. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising compound for developing new drugs and therapies. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] involves the reaction of 2-naphthol with diazotized 4,4'-diaminodiphenylmethane in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and thin-layer chromatography.
Scientific Research Applications
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Recent studies have shown that this compound has potent anticancer properties and can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells.
properties
CAS RN |
10127-03-4 |
|---|---|
Product Name |
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- |
Molecular Formula |
C48H36N6O6 |
Molecular Weight |
792.8 g/mol |
IUPAC Name |
3-hydroxy-4-[[4-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C48H36N6O6/c1-59-41-27-29(21-23-39(41)51-53-43-35-19-11-9-13-31(35)25-37(45(43)55)47(57)49-33-15-5-3-6-16-33)30-22-24-40(42(28-30)60-2)52-54-44-36-20-12-10-14-32(36)26-38(46(44)56)48(58)50-34-17-7-4-8-18-34/h3-28,55-56H,1-2H3,(H,49,57)(H,50,58) |
InChI Key |
FUWKVWMULKARSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O |
Other CAS RN |
10127-03-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



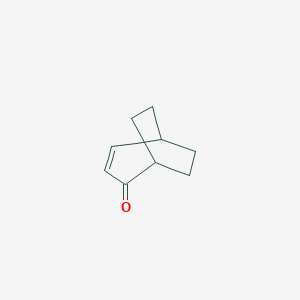
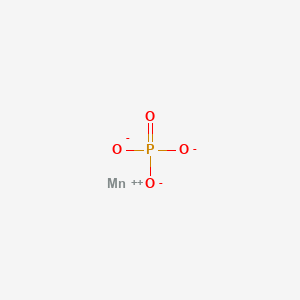
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
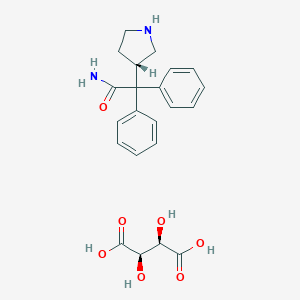
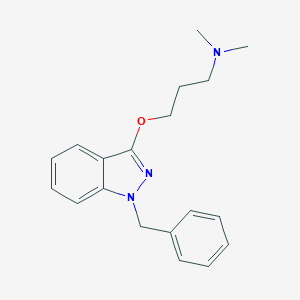
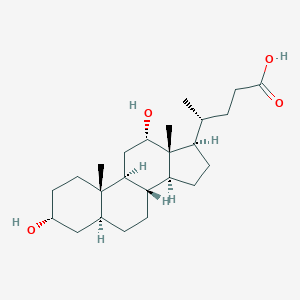
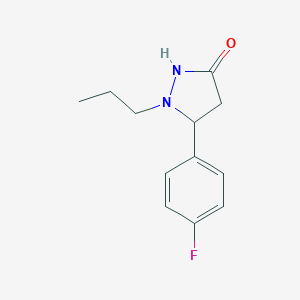
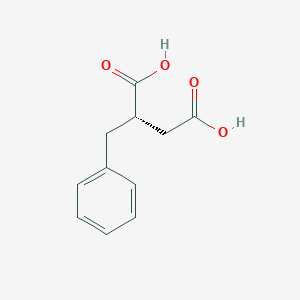
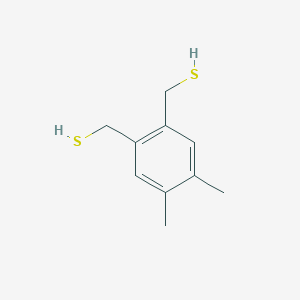
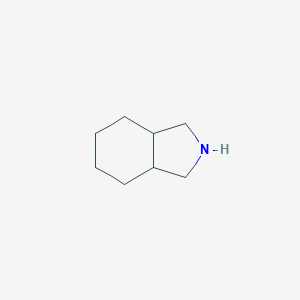
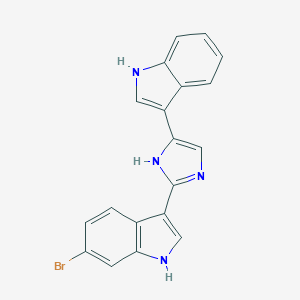
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
